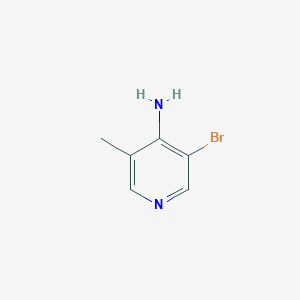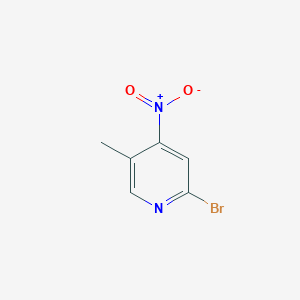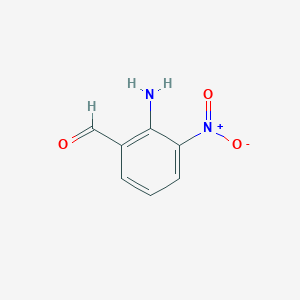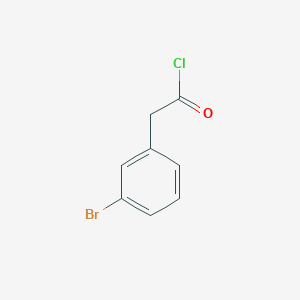
3-Bromophenylacetyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is achieved through a gold-catalyzed reaction using propargylic carboxylates containing halogenated alkynes . Similarly, the synthesis of 3-(dichloroacetyl)chromone from dichloroacetyl chloride suggests a potential route for synthesizing acyl chlorides with halogen substituents . These methods could be adapted for the synthesis of 3-bromophenylacetyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-bromophenylacetyl chloride would consist of a bromine atom attached to a phenyl ring, which is further connected to an acetyl chloride group. The papers do not directly analyze the structure of 3-bromophenylacetyl chloride, but studies on similar compounds, such as 4-bromo-4'-hydroxybiphenyl, provide insights into the influence of bromine on the aromatic system . X-ray diffraction techniques used in the analysis of cyclopalladated 2-(4-bromophenyl)pyridine complexes could also be applicable for determining the crystal structure of 3-bromophenylacetyl chloride .
Chemical Reactions Analysis
The reactivity of halogenated compounds is highlighted in several papers. For example, 1-bromo/chloro-2-carboxy-1,3-dienes participate in Diels-Alder and cross-coupling reactions , indicating that 3-bromophenylacetyl chloride could also undergo similar reactions. The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization suggests that bromine-containing compounds can be intermediates in the formation of heterocycles . This reactivity could be relevant for the chemical transformations involving 3-bromophenylacetyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromophenylacetyl chloride can be inferred from related compounds. The presence of a bromine atom is likely to increase the molecular weight and influence the boiling point and density of the compound. The reactivity of the acyl chloride group towards nucleophiles is a significant chemical property, as seen in the synthesis of 3-acetyl-4-hydroxycoumarins . The papers do not provide specific data on the physical properties of 3-bromophenylacetyl chloride, but the general trends observed in halogenated acyl chlorides can be extrapolated.
Applications De Recherche Scientifique
Environmental Applications
Preconcentration of Phenolic Compounds : 3-Bromophenylacetyl chloride-related compounds are used in environmental science. For example, cetyltrimethylammonium bromide (CTAB) coated magnetic nanoparticles have been utilized for adsorbing phenolic compounds from environmental water samples. These nanoparticles retain analytes through hydrophobic and electrostatic interactions, highlighting their potential for environmental cleanup and monitoring (Zhao, Shi, Cai, & Mou, 2008).
Oxidation in Water Treatment : Studies on bromophenols, closely related to 3-Bromophenylacetyl chloride, have shown their reactivity in water treatment processes like UV/persulfate (PDS) and UV/hydrogen peroxide (H2O2). These processes are critical for removing harmful compounds from water, thereby preventing environmental contamination (Luo, Gao, Wu, Jiang, Liu, Zhou, & Ma, 2019).
Safety And Hazards
3-Bromophenylacetyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .
Orientations Futures
While specific future directions for 3-Bromophenylacetyl chloride are not mentioned in the available resources, research in the field of organic synthesis is continuously evolving. New methods for the synthesis and application of similar compounds are being developed, which could potentially include 3-Bromophenylacetyl chloride .
Propriétés
IUPAC Name |
2-(3-bromophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQZCVLSJIRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541969 | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylacetyl chloride | |
CAS RN |
98288-51-8 | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


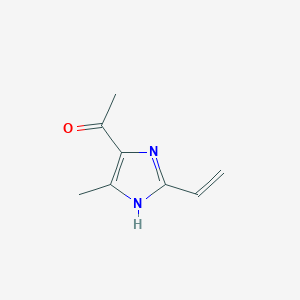

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

